

An In-depth Technical Guide to N,N'-Diisopropylethylenediamine (CAS: 4013-94-9)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Diisopropylethylenediamine, with the CAS number 4013-94-9, is a diamine characterized by an ethylenediamine backbone with isopropyl groups attached to each nitrogen atom. This structure imparts unique steric and electronic properties, making it a valuable building block and ligand in various chemical and pharmaceutical applications. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications in drug development and coordination chemistry, and relevant safety information. Detailed experimental protocols for its synthesis and use in key applications are provided to facilitate its practical implementation in a laboratory setting.

Physicochemical and Safety Data

A summary of the key physicochemical properties of N,N'-Diisopropylethylenediamine is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental setups.

Table 1: Physicochemical Properties of N,N'-Diisopropylethylenediamine



Property	Value	Reference(s)		
Molecular Formula	C8H20N2	[1]		
Molecular Weight	144.26 g/mol [1]			
Appearance	Clear colorless liquid [2]			
Boiling Point	169-171 °C (lit.) [3]			
Density	0.798 g/mL at 25 °C (lit.)			
Refractive Index (n20/D)	1.4289 (lit.)			
Flash Point	52 °C (125.6 °F) - closed cup			
Water Solubility	Miscible [3]			
CAS Number	4013-94-9	[1]		
InChI	1S/C8H20N2/c1-7(2)9-5-6-10- 8(3)4/h7-10H,5-6H2,1-4H3	[1]		
SMILES	CC(C)NCCNC(C)C	[1]		

Safety is paramount when handling any chemical. Table 2 outlines the key safety information for N,N'-Diisopropylethylenediamine according to the Globally Harmonized System (GHS).

Table 2: GHS Safety Information for N,N'-Diisopropylethylenediamine

Hazard Class	Hazard Statement	Pictogram	Precautionary Statements	Reference(s)
Flammable liquids (Category 3)	H226: Flammable liquid and vapour	GHS02	P210, P233, P240, P280	[4]
Skin corrosion/irritatio n (Category 1B)	H314: Causes severe skin burns and eye damage	GHS05	P303+P361+P35 3, P305+P351+P33 8	[4]



Spectroscopic Data

Characterization of N,N'-Diisopropylethylenediamine is typically performed using a combination of spectroscopic techniques. The expected spectral features are summarized below.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the methyl and methine protons of the isopropyl groups, the secondary amine protons, and the methylene protons of the ethylenediamine bridge. The ¹³C NMR spectrum will show corresponding signals for the different carbon environments.[1][2]
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H and C-N bond vibrations.[1][2]
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a
 molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (144.26 g/mol). The
 fragmentation pattern is typically dominated by α-cleavage, characteristic of aliphatic amines.
 [2]

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of N,N'-Diisopropylethylenediamine and its application in the synthesis of a copper complex and the nootropic drug pramiracetam.

Synthesis of N,N'-Diisopropylethylenediamine via High-Pressure Ammonolysis

This protocol is based on a patented industrial synthesis method.[5]

Experimental Workflow:

Workflow for the synthesis of N,N'-diisopropylethylenediamine.

Materials:

- N,N-diisopropylamino chloroethane hydrochloride (93 g, 0.465 mol)
- Benzene (279 g)



- Liquid ammonia (119 g, 7 mol)
- High-pressure reaction kettle with stirring and temperature measuring device

Procedure:

- Charge the high-pressure reaction kettle with N,N-diisopropylamino chloroethane hydrochloride and benzene.
- Seal the kettle and press in the liquid ammonia.
- Gradually raise the temperature to 120 °C over 3 hours, allowing the pressure to reach 6
 MPa.
- Maintain the reaction at this temperature and pressure for a specified time (e.g., several hours, as determined by reaction monitoring).
- After the reaction is complete, cool the kettle and carefully vent the excess ammonia.
- The resulting mixture is then processed, typically involving filtration to remove any solid byproducts, followed by distillation of the filtrate to isolate the pure N,N'diisopropylethylenediamine.

Synthesis of a Dinuclear Copper(II) Complex

N,N'-Diisopropylethylenediamine can be derivatized to act as a ligand for transition metals. The following protocol describes the synthesis of a dinuclear copper(II) complex.

Experimental Workflow:

Workflow for the synthesis of a dinuclear copper(II) complex.

Materials:

- Tridentate N,N-diisopropyl,N'-3-propylamide-ethylenediamine ligand (L) (0.645 g, 3 mmol)
- Cu(ClO₄)₂·6H₂O (1.148 g, 3 mmol)
- Methanol (18 mL total)



- Toluene
- Acetonitrile

Procedure:

- Dissolve the ligand (L) in 12 mL of methanol.
- In a separate flask, dissolve Cu(ClO₄)₂·6H₂O in 6 mL of methanol.
- Slowly add the copper(II) perchlorate solution to the ligand solution while stirring.
- Continue stirring the resulting greenish-blue solution for 20 minutes at room temperature.
- A violet solid will precipitate from the solution.
- Collect the precipitate by filtration and dry it under vacuum.
- For further purification, the compound can be recrystallized by diffusion of toluene into an acetonitrile solution of the complex.

Application in the Synthesis of Pramiracetam

N,N'-Diisopropylethylenediamine is a key intermediate in the synthesis of the nootropic drug pramiracetam.

Experimental Workflow:

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